rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans
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Overview
Description
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a dihydroisoindole ring system and specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride
Uniqueness
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans is unique due to its specific dihydroisoindole ring system and stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1S,3S)-1,3-dimethyl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-7-9-5-3-4-6-10(9)8(2)13(7)11(12)14/h3-8H,1-2H3,(H2,12,14)/t7-,8-/m0/s1 |
InChI Key |
NUIKLLAXQZRJGL-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2[C@@H](N1C(=O)N)C |
Canonical SMILES |
CC1C2=CC=CC=C2C(N1C(=O)N)C |
Origin of Product |
United States |
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